Azepane vs. Piperidine Ring: β-Glucosidase Inhibition Potency
In a systematic head-to-head comparison of identically N-alkyl-substituted iminosugars differing only in ring size, the seven-membered L-ido-configured azepane (40b) inhibited β-glucosidase with approximately twice the potency (IC50 = 80 μM) of the six-membered D-gluco-piperidine drug miglustat (40a, IC50 = 172 μM), using deoxynojirimycin as reference standard (IC50 = 134 μM) [1]. This ring-size-dependent potency gain was observed under identical assay conditions with the same N-butyl substituent, isolating ring expansion as the causal variable. While this specific data is for a tetrahydroxy azepane rather than the 3,6-diol, it establishes that the seven-membered azepane core provides a measurable potency advantage over the six-membered piperidine core that is widely used in approved iminosugar drugs. The rel-(3R,6S)-azepane-3,6-diol serves as the foundational scaffold upon which additional hydroxylation and N-alkylation can be systematically introduced to optimize this ring-size advantage.
| Evidence Dimension | β-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | L-ido-azepane (seven-membered ring, N-butyl): IC50 = 80 μM [1] |
| Comparator Or Baseline | Miglustat (D-gluco-piperidine, six-membered ring, N-butyl, 40a): IC50 = 172 μM; Deoxynojirimycin (DNJ, six-membered piperidine): IC50 = 134 μM [1] |
| Quantified Difference | 2.15-fold greater potency for the seven-membered azepane vs. miglustat (80 vs. 172 μM); 1.68-fold vs. DNJ (80 vs. 134 μM) |
| Conditions | In vitro glucosidase inhibition assay; compounds tested as a 14-member library from common D-mannitol precursor with matched N-substituents [1] |
Why This Matters
The azepane core intrinsically confers superior β-glucosidase inhibition compared to the piperidine core used in approved drugs, making rel-(3R,6S)-azepane-3,6-diol a strategically superior starting scaffold for glycosidase inhibitor programs.
- [1] Zamoner, L. O. B.; Leoneti, V. A.; Carvalho, I. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Pharmaceuticals 2019, 12 (3), 108. View Source
